molecular formula C11H9ClN2 B3024049 2-Chloro-5-(p-tolyl)pyrazine CAS No. 412923-82-1

2-Chloro-5-(p-tolyl)pyrazine

Cat. No.: B3024049
CAS No.: 412923-82-1
M. Wt: 204.65 g/mol
InChI Key: ZPVZYOQTVHAJJF-UHFFFAOYSA-N
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Description

2-Chloro-5-(p-tolyl)pyrazine is a halogenated pyrazine derivative featuring a chlorine atom at position 2 and a para-tolyl group (4-methylphenyl) at position 3. Pyrazines are nitrogen-containing heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name

2-chloro-5-(4-methylphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-14-11(12)7-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVZYOQTVHAJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(p-tolyl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the direct arylation of pyrazine derivatives. This process typically requires the use of a suitable aryl halide and a base, such as potassium carbonate, in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(p-tolyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Chloro-5-(p-tolyl)pyrazine serves as an important building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic properties, particularly in the context of anticancer agents and inhibitors of various biological targets. For instance, compounds derived from pyrazine scaffolds have shown significant activity against cancer cell lines and have been explored for their ability to inhibit specific kinases involved in tumor progression .

Case Study: Anticancer Activity
Research has demonstrated that pyrazole derivatives, which include structures similar to this compound, possess anticancer properties. One study synthesized a series of pyrazole-based compounds and evaluated their cytotoxic effects on various cancer cell lines, revealing promising results with several derivatives showing IC50 values in the low micromolar range .

Materials Science

Optoelectronic Applications
In materials science, this compound is used to develop novel materials with specific electronic or optical properties. Pyrazine derivatives are often incorporated into organic semiconductors and photovoltaic devices due to their ability to facilitate charge transport and improve device efficiency .

Data Table: Properties of Pyrazine Derivatives in Optoelectronics

CompoundPropertyApplication
This compoundHigh charge mobilityOrganic solar cells
1,3-DiphenylpyrazineEnhanced light absorptionPhotodetectors
3-MethylpyrazineImproved thermal stabilityOLEDs

Organic Synthesis

Synthetic Intermediates
The compound is a valuable intermediate in organic synthesis, facilitating the formation of more complex molecules. It can undergo various chemical reactions such as nucleophilic substitutions and cross-coupling reactions, making it a versatile tool for chemists .

Case Study: Synthesis of Complex Molecules
Recent studies have utilized this compound as a precursor for synthesizing dipyrrolopyrazines through palladium-catalyzed reactions. These synthesized compounds have been characterized for their potential biological activities, showcasing the utility of this pyrazine derivative in drug discovery .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(p-tolyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary based on the structure of the final compound derived from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence pyrazine derivatives' reactivity and applications. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-5-(p-tolyl)pyrazine Cl (2), p-tolyl (5) C₁₁H₉ClN₂ 204.66 Intermediate for kinase inhibitors
2-Chloro-5-(trifluoromethyl)pyrazine Cl (2), CF₃ (5) C₅H₂ClF₃N₂ 182.53 Agrochemical research; high electrophilicity due to CF₃ group
2-Chloro-5-(difluoromethoxy)pyrazine Cl (2), OCF₂H (5) C₅H₃ClF₂N₂O 194.55 Anticancer and antimicrobial agent
2-Chloro-5-(4-methoxyphenyl)pyrazine Cl (2), 4-OCH₃-phenyl (5) C₁₁H₉ClN₂O 220.66 Enhanced solubility due to methoxy group

Key Observations :

  • Electron-Withdrawing Groups (CF₃, Cl) : Increase electrophilicity, making the pyrazine ring more reactive toward nucleophilic substitution. This is critical in drug design for covalent inhibitor development .
  • Aryl Substituents (p-tolyl, 4-methoxyphenyl) : Improve lipophilicity and steric bulk, influencing target binding in pharmaceuticals. The p-tolyl group enhances metabolic stability compared to polar substituents like methoxy .

Comparison of Yields :

  • Trifluoromethyl derivatives often exhibit lower yields (~30–40%) due to steric hindrance .
  • Methoxy- or aryl-substituted pyrazines achieve higher yields (60–70%) owing to better coupling efficiency .
Antimicrobial Activity:
  • Pyrazines with trifluoromethyl or chloro substituents show broad-spectrum antimicrobial activity. For instance, 2-Chloro-5-(difluoromethoxy)pyrazine derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • This compound is hypothesized to inhibit bacterial dihydroorotate dehydrogenase (DHODH), similar to its trifluoromethyl analogue .
Anticancer Potential:
  • The difluoromethoxy derivative demonstrates IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via apoptosis induction .
  • CF₃-substituted pyrazines are potent kinase inhibitors, with >80% inhibition of EGFR at 1 µM .

Biological Activity

2-Chloro-5-(p-tolyl)pyrazine is a compound of interest within medicinal chemistry due to its potential biological activities. The pyrazine ring system is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClN, with a molecular weight of 191.63 g/mol. The presence of the chlorine atom and the p-tolyl group contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazine, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazine derivatives reported that compounds with similar structures showed promising activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 1.56 to 6.25 µg/mL, suggesting that modifications to the pyrazine core can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

CompoundMIC (µg/mL)Target Pathogen
5-Alkylamino-N-phenylpyrazine0.78 - 3.13M. tuberculosis
This compoundTBDTBD

Anticancer Activity

Pyrazine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrazines can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown the ability to inhibit cell proliferation and induce cell cycle arrest in leukemia cells . The mechanism involves modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates.

Table 2: Anticancer Activity Data

CompoundIC50 (µM)Cell LineMechanism
This compoundTBDK562 (Leukemia)Induction of apoptosis
Related Pyrazines25HepG2 (Liver Cancer)Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The chlorine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes involved in critical cellular processes.

  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways in microorganisms.
  • Anticancer Mechanism : The induction of apoptosis is likely mediated through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell survival and death.

Case Studies

Several case studies highlight the effectiveness of pyrazine derivatives in clinical settings:

  • Study on Antitubercular Activity : A recent investigation into a series of pyrazine derivatives revealed substantial antimycobacterial activity against M. tuberculosis, emphasizing the importance of structural modifications in enhancing therapeutic potential .
  • Cancer Research : Another study focused on the apoptotic effects of pyrazines on leukemia cells showed significant promise, with compounds exhibiting IC50 values as low as 25 µM, indicating effective proliferation inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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